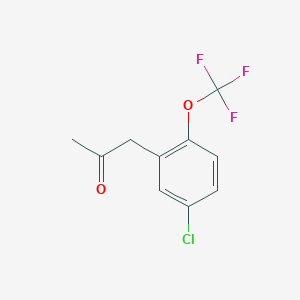

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom at position 5 and a trifluoromethoxy (-OCF₃) group at position 2.

Properties

Molecular Formula |

C10H8ClF3O2 |

|---|---|

Molecular Weight |

252.62 g/mol |

IUPAC Name |

1-[5-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)4-7-5-8(11)2-3-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |

InChI Key |

WMUICJCXMVEQEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 252.62 g/mol. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties, and research is ongoing to explore its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors. It is also used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds.

- Biology The compound’s derivatives are studied for their potential biological activities.

- Medicine It is explored for its potential as a building block for drug development.

- Industry It is used in the production of specialty chemicals and materials.

Preparation Method

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom and ketone group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1, HR392912) shares a similar backbone but replaces -OCF₃ with -OCH₃. The trifluoromethoxy group is strongly electron-withdrawing due to the inductive effect of fluorine, which reduces electron density on the aromatic ring compared to methoxy.

Chloro Substituent Position:

- 1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane (SAC: 2-6) features a hydroxyl group at position 2 instead of -OCF₃. The absence of a strong electron-withdrawing group here likely increases ring reactivity in nucleophilic substitutions. The chlorine at position 5, common to both compounds, may direct regioselectivity in further functionalization .

Variations in the Ketone Group

- Propan-2-one vs. Propan-1-one: 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one () positions the ketone at the terminal carbon (propan-1-one). The target compound’s propan-2-one moiety may offer greater steric hindrance, slowing reactions at the carbonyl carbon .

Aromatic Ring Heteroatoms

- Phenyl vs. Pyridine/Thiophene: 1-[5-Chloro-2-(trifluoromethoxy)pyridin-3-yl]ethan-1-one () replaces the phenyl ring with a pyridine ring, introducing a basic nitrogen atom. This modification significantly alters electronic properties (e.g., increased polarity) and may enhance coordination with metal catalysts. 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () substitutes the phenyl ring with a thiophene, a sulfur-containing heterocycle.

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Aromatic System |

|---|---|---|---|

| 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one | ~252.62 (estimated) | -Cl, -OCF₃ | Phenyl |

| 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | 252.62 | -Cl, -OCH₃ | Phenyl |

| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | ~250.7 (estimated) | -Cl, conjugated enone | Thiophene |

Note: Molecular weights are estimated from structural analogs in and .

Biological Activity

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological applications. This compound features a chloro group, a trifluoromethoxy group, and a propanone moiety, which contribute to its unique chemical properties and biological activity. The molecular formula is C11H10ClF3O2, with a molecular weight of approximately 296.67 g/mol.

Chemical Structure and Properties

The structural configuration of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is pivotal in determining its biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClF3O2 |

| Molecular Weight | 296.67 g/mol |

| Functional Groups | Chloro, Trifluoromethoxy |

| Solubility | Lipophilic |

Biological Activity

Research into the biological activity of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one suggests potential interactions with various molecular targets, including enzymes and receptors. Compounds with similar structures have shown significant pharmacological properties, indicating that this compound may exhibit therapeutic effects in different biological pathways.

The exact mechanism of action for 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one remains to be fully elucidated. However, preliminary studies suggest that it may inhibit specific enzyme activities or modulate receptor functions, leading to various biological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one:

- Inhibition Studies : Research has indicated that compounds with trifluoromethoxy groups can enhance the inhibitory effects on certain enzymes. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various targets .

- Pharmacological Profiles : A study on structurally related compounds revealed that modifications in the aromatic ring significantly influenced their pharmacological profiles, suggesting that 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one could exhibit unique activity based on its specific substituents .

- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, others may act as cytostatic agents at lower doses, highlighting the need for comprehensive toxicity studies .

Future Directions

Further research is essential to fully characterize the biological activity of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one:

- Target Identification : Identifying specific biological targets will help elucidate the compound's mechanism of action.

- Structure-Activity Relationship (SAR) : Conducting SAR studies will provide insights into how structural modifications affect biological activity.

- In Vivo Studies : Future investigations should include in vivo models to assess the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.